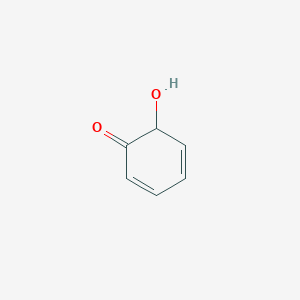

Hydroxy cyclohexadienone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6008-16-8 |

|---|---|

Molecular Formula |

C6H6O2 |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

6-hydroxycyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-5,7H |

InChI Key |

OMDZIQQFRGDFAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C(=O)C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for Hydroxy Cyclohexadienones

Oxidative Dearomatization Strategies

Oxidative dearomatization stands as a prominent and versatile method for the direct conversion of phenols into cyclohexadienones. This transformation disrupts the aromaticity of the phenol (B47542) ring, concurrently installing the desired carbonyl and hydroxyl functionalities. Various strategies have been developed to effect this transformation, including the use of common oxidizing agents, photochemical methods, and specialized hypervalent iodine reagents.

Oxidation of Phenolic Precursors

The direct oxidation of phenolic compounds is a fundamental approach for the synthesis of hydroxy cyclohexadienones. This method relies on the use of a suitable oxidizing agent to convert the phenol into a quinone-like structure. The regioselectivity of the hydroxylation (i.e., whether the hydroxyl group is introduced at the ortho or para position) can be influenced by the choice of oxidant and the substitution pattern of the phenolic precursor.

A range of oxidizing agents has been employed for this purpose. For instance, o-iodoxybenzoic acid (IBX) has been shown to be an efficient reagent for the regioselective oxidation of phenols to o-quinones. nih.gov This process involves a double oxidation, where a hydroxyl group is first installed at the ortho position, followed by oxidation of the resulting catechol to the corresponding o-quinone. nih.gov The reaction conditions, such as the solvent, can significantly impact the reaction rate. For example, the oxidation of certain phenols with IBX proceeds much faster in dimethylformamide (DMF) than in chloroform (B151607) (CDCl3). nih.gov

Other oxidizing agents, such as diphenylseleninic anhydride (B1165640), have also been utilized. The reaction of phenols with this reagent can lead to both o- and p-hydroxylation under neutral conditions. However, when the reaction is carried out with the corresponding phenolate (B1203915) anions, selective o-hydroxylation is observed.

The table below summarizes the oxidation of various phenols to quinones using IBX, highlighting the regioselectivity and yields of the process. nih.gov

| Phenolic Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |

| 2-Methylphenol | 3-Methyl-1,2-benzoquinone | CDCl3 | 19 | 92 |

| 4-Methylphenol | 4-Methyl-1,2-benzoquinone | d7-DMF | 1.5 | ~100 |

| 2,4-Dimethylphenol | 3,5-Dimethyl-1,2-benzoquinone | CDCl3 | 24 | 96 |

| 2,6-Dimethylphenol | 3,5-Dimethyl-1,2-benzoquinone | CDCl3 | 18 | 84 |

| 2,4,6-Trimethylphenol (B147578) | 3,5,6-Trimethyl-1,2-benzoquinone | CDCl3 | 24 | 99 |

Data sourced from Magdziarz et al. (2002). nih.gov

Photochemical Oxidation Routes

Photochemical methods provide an alternative pathway for the synthesis of hydroxy cyclohexadienones from phenolic precursors. These reactions utilize light energy to promote the desired oxidation and rearrangement processes.

One notable example involves the synthesis of 2-phenyl-2,5-cyclohexadien-1-ones from methyl 3-phenylbenzoate and methyl 2-methoxy-5-phenylbenzoate. nih.gov This multi-step process begins with a Birch reduction alkylation of the starting benzoyl derivatives, followed by photochemical rearrangement of the resulting cyclohexadienones. Irradiation of these compounds at specific wavelengths (e.g., 300 nm) induces regiospecific rearrangements to yield highly substituted phenols. nih.gov

Another relevant photochemical process is the photo-Favorskii reaction of p-hydroxyphenacyl (pHP) derivatives. nih.gov Photolysis of these compounds leads to the formation of two major products: the released leaving group and a substituted p-hydroxyphenylacetic acid, which is the product of the rearrangement. nih.gov This reaction proceeds through a putative spirodienedione intermediate. nih.gov

Hypervalent Iodine Reagent-Promoted Approaches

Hypervalent iodine(III) reagents have emerged as powerful and versatile tools for the oxidative dearomatization of phenols. nih.govnih.gov These reagents are known for their mild reaction conditions, high efficiency, and environmental friendliness. nih.gov Commonly used hypervalent iodine(III) reagents include (diacetoxyiodo)benzene (B116549) (PIDA) and (bis(trifluoroacetoxy)iodo)benzene (PIFA). nih.gov

The reaction of a p-substituted phenol with a hypervalent iodine(III) reagent in the presence of a nucleophile, such as water, leads to the formation of a 4-hydroxy-cyclohexadienone. nih.gov The mechanism of this reaction is thought to involve the formation of an aryloxyiodonium(III) intermediate, which then undergoes nucleophilic attack.

The choice of the hypervalent iodine reagent can influence the reaction yield and time. For instance, in the synthesis of p-quinols from various phenols, a μ-oxo-bridged phenyl iodine trifluoroacetate (B77799) dimer was found to provide the highest yields in many cases, although PIDA also proved to be an effective alternative. nih.gov

The following table presents a selection of phenolic substrates that have been converted to their corresponding 4-hydroxy-cyclohexa-2,5-dienones using different hypervalent iodine(III) reagents. nih.gov

| Phenolic Substrate | Reagent | Reaction Time (min) | Yield (%) |

| 2,6-Dimethylphenol | μ-oxo dimer | 10 | 85 |

| 2,6-Dimethylphenol | PIDA | 20 | 80 |

| 2,6-Diisopropylphenol | μ-oxo dimer | 15 | 82 |

| 2,6-Diisopropylphenol | PIDA | 30 | 75 |

| 2,6-Di-tert-butylphenol | μ-oxo dimer | 20 | 78 |

| 2,6-Di-tert-butylphenol | PIDA | 40 | 70 |

| 2-tert-Butyl-6-methylphenol | μ-oxo dimer | 15 | 88 |

| 2-tert-Butyl-6-methylphenol | PIDA | 25 | 83 |

Data sourced from Brun et al. (2015). nih.gov

Asymmetric Oxidative Dearomatization of Phenols

The development of asymmetric methods for the oxidative dearomatization of phenols is a significant area of research, as it allows for the enantioselective synthesis of chiral hydroxy cyclohexadienones. These chiral building blocks are valuable in the synthesis of complex natural products. nih.gov

This field has seen progress through the use of chiral hypervalent iodine reagents. researchgate.netnih.gov These reagents can be used in stoichiometric or catalytic amounts to induce enantioselectivity in the dearomatization process. nih.gov The design of the chiral ligand attached to the iodine atom is crucial for achieving high levels of stereocontrol.

For example, new chiral hypervalent iodine compounds have been synthesized and investigated in asymmetric dioxytosylation and α-oxytosylation reactions, achieving enantiomeric excesses (ee) of up to 53%. acs.org In another study, the hydroxylative dearomatization of a naphthol derivative using a chiral iodobiarene, generated in situ, afforded the corresponding chiral o-quinol with 50% ee. nih.gov The development of more efficient and highly enantioselective catalysts remains an active area of investigation.

Reduction-Based Syntheses

In addition to oxidative strategies, reduction-based methods offer an alternative route to cyclohexadienone derivatives. These approaches typically involve the partial reduction of an aromatic precursor to a cyclohexadiene, which can then be further functionalized.

Birch Reduction and Related Methods for Cyclohexadiene Derivatives

The Birch reduction is a well-established and powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. eurekaselect.commasterorganicchemistry.com This reaction utilizes an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) in the presence of an alcohol. masterorganicchemistry.com The resulting 1,4-cyclohexadienes can serve as versatile precursors for the synthesis of cyclohexadienones. nih.gov

The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally direct the reduction to the ortho and meta positions, while electron-withdrawing groups favor reduction at the ipso and para positions.

A notable application of this methodology is the one-pot synthesis of 1,3-cyclohexadienes from the Birch reduction of benzoic acids in the presence of carbonyl compounds. citedrive.com In this reaction, the initially formed enolate from the reduction of the benzoic acid traps the carbonyl compound. Interestingly, sterically demanding aryl aldehydes and ketones react at the γ-position of the enolate, leading to the formation of 1,3-cyclohexadienes, which are not typically accessible through classical Birch reductions. citedrive.com This method has been shown to be applicable to a range of benzoic acids and carbonyl compounds, providing the corresponding 1,3-cyclohexadiene (B119728) products in moderate to high yields. citedrive.com

The scope of the Birch reductive alkylation has been investigated for biaryl compounds, revealing that the regioselectivity is strongly dependent on the electronic properties of the substituents on both aromatic rings. researchgate.net For instance, a 3,5-dimethoxyphenyl moiety can be selectively reduced and alkylated. researchgate.net

Cycloaddition and Annulation Pathways

Cycloaddition and annulation reactions represent powerful strategies for the construction of the hydroxy cyclohexadienone core, often assembling the cyclic system in a single, convergent step. These methods are valued for their efficiency and ability to rapidly build molecular complexity.

One notable approach is the Rh(I)-catalyzed intramolecular Huisgen-type [3+2] cycloaddition of 2-alkynylbenzaldehyde-tethered cyclohexadienones. This reaction proceeds through a highly reactive Rh–benzopyrylium intermediate, formed via a 6-endo-dig cyclization. This intermediate then undergoes an intramolecular [3+2] annulation to construct complex epoxy-bridged polycyclic systems containing the cyclohexadienone motif with high diastereoselectivity. nih.gov The reaction demonstrates broad substrate scope, tolerating various substituents on the aryl aldehyde and the cyclohexadienone ring. nih.gov

Furthermore, 2,4-cyclohexadienones, a class of this compound isomers, are known to undergo [4+2] cycloaddition reactions, often dimerizing rapidly. nih.gov While this reactivity can be a challenge in isolating the monomeric form, it can also be harnessed for synthetic purposes to create more complex dimeric structures.

Annulation, the formation of a new ring onto a pre-existing one, is another key strategy. Tandem reactions that combine an annulation event with a cycloaddition can lead to the efficient synthesis of polycyclic compounds incorporating a cyclohexadienone moiety. For example, a Rh-catalyzed tandem annulation and (5+1) cycloaddition has been developed to produce various substituted carbazoles and dibenzofurans, where a tricyclic compound with a cyclohexadienone motif is a key intermediate.

The choice of cycloaddition or annulation strategy depends on the desired substitution pattern and stereochemistry of the final this compound product. These methods offer a direct route to the core structure, often with the potential for controlling stereochemistry through the use of chiral catalysts or auxiliaries.

Derivatization from Established Precursors

Late-Stage Derivatization Strategies

Late-stage functionalization (LSF) has emerged as a powerful tool in chemical synthesis, allowing for the modification of complex molecules at a late step in the synthetic sequence. nih.govscispace.com This approach is particularly valuable for creating analogues of a core structure without the need for de novo synthesis, thereby accelerating the exploration of structure-activity relationships in drug discovery. scispace.comresearchgate.net For established this compound precursors, LSF strategies, especially those involving C-H functionalization, provide a means to introduce new functional groups and modulate the properties of the molecule. nih.govsemanticscholar.org

The application of modern synthetic methods such as photoredox catalysis and electrochemistry has expanded the scope of LSF. spirochem.com These techniques can enable regioselective C-H functionalization under mild conditions, which is crucial when dealing with sensitive functional groups often present in complex molecules. spirochem.com For instance, a pre-existing cyclohexadienone core could be subjected to late-stage C-H arylation, alkylation, or halogenation to generate a library of derivatives. The regioselectivity of these reactions can often be controlled by directing groups present in the substrate or by the inherent reactivity of the C-H bonds. researchgate.net

The derivatization is not limited to C-H bonds. Functional groups already present on the this compound scaffold can be modified. For example, a hydroxyl group can be etherified or esterified, and a ketone can be converted to an enol ether or subjected to addition reactions. These transformations, when performed late in a synthetic route, allow for the rapid generation of diverse analogues from a common advanced intermediate.

Chiral Synthesis Approaches

The synthesis of enantiomerically pure hydroxy cyclohexadienones is of significant interest due to the prevalence of chiral cyclohexenone and cyclohexanone (B45756) motifs in biologically active natural products. rsc.org Chiral synthesis approaches can be broadly categorized into enantioselective transformations of prochiral precursors and the desymmetrization of meso compounds.

Enantioselective Transformations of Cyclohexadienones

A variety of catalytic asymmetric methods have been developed that utilize readily available achiral 2,5-cyclohexadienones as starting materials. nih.govnih.gov These transformations often involve the selective reaction at one of the enantiotopic alkenes of the cyclohexadienone. nih.gov

One such strategy is the enantioselective Cu(I)-catalyzed β-borylation/Michael addition on prochiral enone-tethered 2,5-cyclohexadienones. nih.gov This method generates densely functionalized bicyclic enones with up to four contiguous stereocenters in high yield, enantioselectivity, and diastereoselectivity. nih.gov The reaction proceeds through a 1,4-borocupration at the enone, followed by an intramolecular Michael addition of the resulting chiral enolate onto the cyclohexadienone ring. nih.gov

Another powerful approach involves the use of chiral auxiliaries. For instance, enantiomerically pure [(p-tolylsulfinyl)methyl]-p-quinols can undergo chemo- and stereocontrolled conjugate additions of organoaluminum reagents to the cyclohexadienone moiety. nih.gov The sulfoxide (B87167) group acts as a chiral directing group, controlling the stereochemical outcome of the addition. This methodology has been successfully applied to the enantiocontrolled synthesis of several natural products. nih.gov

The following table summarizes selected enantioselective transformations of cyclohexadienones:

| Reaction Type | Catalyst/Reagent | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| β-Borylation/Michael Addition | Cu(I)/Chiral Ligand | Enone-tethered 2,5-cyclohexadienone | Bicyclic enone | Up to 95 | Up to 99 | nih.gov |

| Conjugate Addition | Organoaluminum Reagents | (SR)-[(p-tolylsulfinyl)methyl]-p-quinol | Substituted cyclohexenone | Good | High (diastereoselective) | nih.gov |

Desymmetrization Techniques

Enantioselective desymmetrization of symmetrically substituted, achiral cyclohexadienones is a highly effective strategy for the synthesis of chiral cyclohexenone derivatives. nih.govnih.gov This approach involves the differentiation of two enantiotopic functional groups, typically the two double bonds of a 2,5-cyclohexadienone, through a selective reaction. nih.gov

A wide range of transformations have been adapted for the desymmetrization of cyclohexadienones, including intramolecular Michael additions, Stetter reactions, and heteroatom conjugate additions. nih.gov For example, the desymmetrization of cyclohexadienones bearing a bisphenylsulfonyl methylene (B1212753) group can be achieved via an asymmetric Michael reaction catalyzed by a cinchonine-derived urea, affording highly enantioenriched polycyclic cyclohexenones. acs.org

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. acs.org Ene-reductases, such as those from the old yellow enzyme (OYE) family, have been employed for the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones. nih.govacs.orgrsc.org This enzymatic reduction selectively hydrogenates one of the two double bonds, generating chiral 4,4-disubstituted 2-cyclohexenones with excellent enantioselectivities (up to >99% ee). nih.govacs.org The stereochemical outcome is controlled by the chiral environment of the enzyme's active site. acs.org

The following table provides examples of desymmetrization techniques applied to cyclohexadienones:

| Reaction Type | Catalyst/Reagent | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Intramolecular Michael Addition | Cinchonine-derived urea | Cyclohexadienone with bisphenylsulfonyl methylene group | Polycyclic cyclohexenone | Up to 99 | Up to 96 | acs.org |

| Biocatalytic Hydrogenation | Ene-reductase (OPR3 or YqjM) | 4,4-disubstituted 2,5-cyclohexadienone | Chiral 4,4-disubstituted 2-cyclohexenone | Up to >99 | Up to >99 | nih.govacs.org |

| Intramolecular Stetter Reaction | Aminoindanol-derived triazolium salt | Aldehyde-tethered cyclohexadienone | Bicyclic diketone | Good | Excellent (diastereoselective) | nih.gov |

Specific Reagent-Mediated Syntheses (e.g., Tetrabromocyclohexadienone)

Certain reagents with specific reactivity profiles are employed for the synthesis of hydroxy cyclohexadienones and their derivatives. One such reagent is 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818). This compound serves as a stable, solid source of electrophilic bromine and is often used in bromination and bromocyclization reactions.

While direct synthesis of hydroxy cyclohexadienones using tetrabromocyclohexadienone as the primary reagent is less common, it can be used to generate precursors that are then converted to the target compounds. For example, the reaction of phenols with 2,4,4,6-tetrabromo-2,5-cyclohexadienone can lead to brominated phenols, which can then undergo further transformations, such as dearomatization, to yield substituted cyclohexadienones.

The primary utility of tetrabromocyclohexadienone in the context of cyclohexadienone synthesis is often as a powerful brominating agent. For instance, it can be used to introduce bromine atoms into a molecule, which can then serve as handles for subsequent cross-coupling reactions or as directing groups for further functionalization. The high reactivity and selectivity of 2,4,4,6-tetrabromo-2,5-cyclohexadienone in these applications make it a valuable tool in the synthesis of complex molecules, including those containing a cyclohexadienone core.

Catalyst-Free Condensation Reactions

The synthesis of this compound derivatives through catalyst-free condensation reactions represents an efficient and environmentally benign approach in organic chemistry. These reactions proceed without the need for a catalyst, relying on the inherent reactivity of the starting materials under specific thermal or solvent conditions. This methodology is particularly valuable as it simplifies purification processes and reduces chemical waste, aligning with the principles of green chemistry.

An important example of this type of reaction is the synthesis of 6-hydroxy indoles through the condensation of carboxymethyl cyclohexadienones with various primary amines. acs.orgresearchgate.netnih.gov This reaction proceeds efficiently without a catalyst, showcasing a broad substrate scope and yielding products with significant potential in medicinal chemistry. acs.org

The reaction mechanism involves an initial condensation between the carboxymethyl group of the cyclohexadienone and a primary amine to form an enamine in situ. This is followed by an intramolecular aza-Michael addition of the enamine to the cyclohexadienone ring. The final step is a rearomatization that results in the formation of the 6-hydroxy indole (B1671886) structure. acs.org

Detailed research has demonstrated the versatility of this catalyst-free approach. A variety of carboxymethyl cyclohexadienones and a wide range of primary amines, including aromatic, aliphatic, and α-chiral amines, have been successfully employed. acs.org The reaction conditions are generally mild, often involving heating the reactants in a suitable solvent.

The following table summarizes the scope of the catalyst-free condensation reaction between a specific carboxymethyl cyclohexadienone (methyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate) and various primary amines.

Table 1: Catalyst-Free Condensation of Carboxymethyl Cyclohexadienone with Primary Amines

| Amine Reactant | Product | Yield (%) |

|---|---|---|

| Aniline | 6-Hydroxy-1-phenyl-1H-indole | 85 |

| 4-Methoxyaniline | 6-Hydroxy-1-(4-methoxyphenyl)-1H-indole | 82 |

| 4-Chloroaniline | 1-(4-Chlorophenyl)-6-hydroxy-1H-indole | 80 |

| Benzylamine | 1-Benzyl-6-hydroxy-1H-indole | 78 |

| n-Butylamine | 1-Butyl-6-hydroxy-1H-indole | 75 |

This catalyst-free condensation reaction highlights a straightforward and effective method for the synthesis of complex heterocyclic compounds from this compound precursors. The operational simplicity and broad applicability of this method make it a valuable tool in synthetic organic chemistry. acs.org

Reactivity and Reaction Mechanisms of Hydroxy Cyclohexadienones

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. For hydroxy cyclohexadienones, the most significant of these are Diels-Alder cycloadditions, where the cyclohexadienone ring system can act as either the diene or, more commonly, the dienophile.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org The electronic nature of the cyclohexadienone and its reaction partner dictates whether the reaction proceeds through a standard or an inverse electron demand pathway.

Standard Electron Demand:

In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor alkene (dienophile). masterorganicchemistry.comorganic-chemistry.org Cyclohexadienones, particularly benzoquinone-type structures, are effective dienophiles due to the electron-withdrawing nature of their carbonyl groups. nih.gov

o-Benzoquinones, a class of cyclohexadienones, consistently act as dienophiles in their reactions with acyclic dienes, with the addition occurring preferentially at the more electron-deficient carbon-carbon double bond. rsc.orgias.ac.in "Masked o-benzoquinones," such as 6,6-dimethoxy-2,4-cyclohexadienones, which are generated in situ from 2-methoxyphenols, also undergo highly regio- and stereoselective Diels-Alder reactions with electron-deficient dienophiles to produce functionalized bicyclo[2.2.2]octenone structures. acs.org

The presence of a hydroxyl group on the quinone ring reduces the dienophilic character of the double bond to which it is attached. Consequently, Diels-Alder reactions occur at the other, unsubstituted double bond. mdpi.com For example, 2-hydroxy-p-benzoquinone undergoes cycloaddition with a diene under vigorous conditions, where the initial adduct is dehydrated and oxidized to yield a hydroxynaphthoquinone derivative. mdpi.com

Table 1: Examples of Cyclohexadienones in Standard Diels-Alder Reactions

| Diene/Dienophile System | Reaction Partner | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Masked o-benzoquinones (as diene) | Methyl acrylate, Methyl vinyl ketone | Bicyclo[2.2.2]octenones | Reactions are highly regio- and stereoselective; provides an efficient one-pot method from phenols. | acs.org |

| Substituted o-benzoquinones (as dienophile) | Acyclic dienes | Bicyclic adducts (often aromatized) | The quinone consistently acts as the dienophile. | rsc.orgias.ac.in |

| Hydroxy-p-benzoquinone (as dienophile) | 1,3-Diene | Hydroxynaphthoquinone | The hydroxyl group deactivates the adjacent double bond, directing the cycloaddition to the less substituted bond. | mdpi.com |

Inverse Electron Demand:

The inverse electron demand Diels-Alder (IEDDA) reaction reverses the electronic requirements of the standard reaction, involving an electron-poor diene and an electron-rich dienophile. wikipedia.orgwikipedia.org For a cyclohexadienone to act as the diene component in an IEDDA reaction, its diene system must be made sufficiently electron-poor through the installation of strong electron-withdrawing groups. wikipedia.org The reaction partner would need to be an electron-rich alkene, such as an enol ether or an enamine. wikipedia.org This mode of reactivity allows for the synthesis of various heterocyclic compounds. wikipedia.org

Addition Reactions

The carbon-carbon and carbon-oxygen double bonds in hydroxy cyclohexadienones are susceptible to attack by a range of species, leading to various addition products.

The electrophilic carbonyl carbon and the β-carbon of the α,β-unsaturated ketone system in hydroxy cyclohexadienones are primary sites for nucleophilic attack. researchgate.netresearchgate.net The reaction can proceed via a 1,2-addition (to the carbonyl carbon) or a 1,4-conjugate addition (to the β-carbon).

A notable example involves the reaction of the monolithium salt of 4-hydroxy-4-(phenylethynyl)-2,5-cyclohexadienone with methylmagnesium chloride. This reaction yields both a 1,4-addition adduct and a cis-1,2-diol resulting from 1,2-addition. The selectivity between these two pathways is highly dependent on the reaction conditions. The use of cation-chelating agents such as DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or TMEDA (tetramethylethylenediamine) was found to increase the ratio of 1,4-addition to 1,2-addition. This is attributed to the intramolecular delivery of the nucleophile, guided by the hydroxy group's oxygen atom.

Table 2: Selectivity in Nucleophilic Addition to a Hydroxy Cyclohexadienone Derivative

| Substrate | Nucleophile | Additive/Solvent | Product Ratio (1,4-adduct : 1,2-adduct) | Reference(s) |

|---|---|---|---|---|

| Monolithium salt of 4-hydroxy-4-(phenylethynyl)-2,5-cyclohexadienone | Methylmagnesium chloride | THF-TMEDA | Varying amounts | |

| Monolithium salt of 4-hydroxy-4-(phenylethynyl)-2,5-cyclohexadienone | Methylmagnesium chloride | THF-DMPU | Increased selectivity for 1,4-addition |

Hydroxy cyclohexadienones tethered to other reactive moieties can undergo elegant cascade reactions initiated by radical addition. A silver/K₂S₂O₈-mediated protocol has been developed for the regio- and diastereoselective 6-exo-trig radical cascade cyclization of alkyne-tethered cyclohexadienones.

The proposed mechanism begins with the generation of a sulfonyl radical from a sulfonyl hydrazide. This radical adds to the internal alkyne tethered to the cyclohexadienone, forming an alkenyl radical. This intermediate then undergoes an intramolecular Giese-type 6-exo-trig cyclization, attacking the double bond of the cyclohexadienone ring to furnish an α-carbonyl radical. A subsequent stereoselective attack by an aryl selenyl radical generates the final, highly functionalized dihydrochromenone product. This reaction proceeds with high functional group compatibility and provides complex fused ring systems in good to excellent yields.

The Michael addition is the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). When the nucleophile is an amine or a thiol, the reactions are termed aza-Michael and thiol-Michael additions, respectively. Hydroxy cyclohexadienones, with their α,β-unsaturated ketone motif, are effective Michael acceptors.

An advanced application of this reactivity is seen in the enantioselective copper-catalyzed domino Kinugasa/Michael reaction. This process occurs between alkyne-tethered cyclohexadienones and nitrones. The reaction is initiated by the formation of a copper acetylide, which undergoes a [3+2] cycloaddition with the nitrone. The resulting intermediate rearranges to a four-membered copper enolate, which then undergoes an intramolecular Michael addition onto the cyclohexadienone ring. This cascade reaction leads to the formation of densely functionalized, chiral spirocyclic β-lactams with four contiguous stereocenters in good yields and with high diastereo- and enantioselectivity.

Table 3: Enantioselective Domino Kinugasa/Michael Reaction of Alkyne-Tethered Cyclohexadienones

| Cyclohexadienone Substituent (R) | Nitrone Substituent (Ar) | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Reference(s) |

|---|---|---|---|---|---|

| Methyl | Phenyl | 94 | >90 | 97 | |

| Ethyl | Phenyl | 92 | >90 | 96 | |

| n-Propyl | Phenyl | 89 | >90 | 95 | |

| n-Butyl | Phenyl | 85 | 83 | 95 | |

| Methyl | 4-Chlorophenyl | 83 | >90 | 94 | |

| Methyl | 4-Methoxyphenyl | 91 | >90 | 96 |

Rearrangement Reactions

Hydroxy cyclohexadienones are prone to various rearrangement reactions, often driven by the formation of a stable aromatic ring or the release of ring strain. These can be induced by acid catalysis or photochemical energy.

One of the most fundamental transformations is the dienone-phenol rearrangement . In the presence of acid, 4,4-disubstituted cyclohexadienones rearrange to form stable 3,4-disubstituted phenols. The mechanism involves protonation of the carbonyl oxygen, followed by a 1,2-shift of one of the substituents at the C4 position to the adjacent electron-deficient carbon. The driving force for this rearrangement is the formation of a stable aromatic phenol (B47542).

Photochemical rearrangements are also common. The irradiation of 4-hydroxycyclohexa-2,5-dienones with UV light can lead to different products depending on the substitution pattern. For instance, certain bicyclic 4-hydroxy-2,5-dienones rearrange to form perhydroazulene ketones. acs.org This transformation is believed to proceed through a dipolar intermediate. acs.org In other cases, such as with 4,4-diphenylcyclohexa-2,5-dien-1-one, photolysis can lead to the formation of a bicyclo[3.1.0]hex-3-en-2-one derivative through a series of steps involving cyclization and bond reorganization. organic-chemistry.org

Table 4: Summary of Rearrangement Reactions of Hydroxy Cyclohexadienones

| Rearrangement Type | Substrate Type | Conditions | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Dienone-Phenol | 4,4-Disubstituted Cyclohexadienone | Acid catalysis | 3,4-Disubstituted Phenol | Aromatization is the driving force. | |

| Photochemical | Bicyclic 4-hydroxy-2,5-dienone | UV irradiation | Perhydroazulene ketone | Proceeds via a proposed dipolar intermediate. | acs.org |

| Photochemical | 4,4-Diphenyl-2,5-cyclohexadienone | UV irradiation | Bicyclo[3.1.0]hexenone | Involves intramolecular cyclization and bond migration. | organic-chemistry.org |

Photochemical Rearrangements (e.g., Zimmerman Rearrangement of Dienones)

The photochemical behavior of cyclohexadienones is a well-studied area of organic chemistry, with the Zimmerman rearrangement, also known as the di-π-methane rearrangement, being a prominent example. wikipedia.orgslideshare.net This rearrangement is characteristic of molecules containing two π-systems separated by a saturated carbon atom. wikipedia.org For 2,5-cyclohexadienones, this transformation, often referred to as a "Type A" rearrangement, involves the conversion of the dienone to a bicyclo[3.1.0]hex-3-en-2-one upon irradiation. miami.edu

The mechanism of the Zimmerman rearrangement proceeds through a triplet excited state. miami.edu Upon photoexcitation, the dienone undergoes intersystem crossing to a triplet diradical species. This is followed by β,β-bonding to form a cyclopropyl (B3062369) dicarbinyl diradical intermediate. Subsequent cleavage of one of the original cyclopropane (B1198618) bonds and a "slither" motion involving 1,2-shifts leads to the final bicyclic product. baranlab.org A classic example is the photochemical rearrangement of 4,4-diphenylcyclohexa-2,5-dien-1-one. stackexchange.comechemi.com The photolysis of this dienone leads to the formation of a bicyclo[3.1.0]hexenone product through the aforementioned diradical intermediates and bond reorganizations. stackexchange.comechemi.com

The efficiency and outcome of these photochemical rearrangements can be influenced by the substitution pattern on the cyclohexadienone ring and the reaction conditions.

Acid-Catalyzed Rearrangements

In the presence of acid, hydroxy cyclohexadienones can undergo skeletal reorganizations, with the most common being the dienone-phenol rearrangement. wikipedia.orgpw.liveslideshare.net This reaction converts a 4,4-disubstituted cyclohexadienone into a 3,4-disubstituted phenol. wikipedia.org The driving force for this rearrangement is the formation of a stable aromatic ring. pw.live

The mechanism is initiated by the protonation of the carbonyl oxygen, which generates a carbocation stabilized by delocalization of the positive charge across the conjugated system. pw.live This is followed by the migration of one of the substituents from the C-4 position to the adjacent C-3 position. The migratory aptitude of different groups is determined by their ability to stabilize the developing positive charge at the migration origin. Generally, the migratory tendency follows the order: COOEt > phenyl (or alkyl) > methyl. wikipedia.org Subsequent deprotonation from the hydroxyl group re-establishes the aromaticity, yielding the final phenol product. pw.live

Bicyclic cyclohexadienones also undergo dienone-phenol rearrangements, which can proceed through multiple mechanistic pathways, including direct alkyl shifts or the formation of spirocyclic intermediates. rsc.org The specific pathway and resulting product distribution depend on the structure of the dienone and the reaction conditions. pw.live

Isomerization Processes (e.g., Phenol-Cyclohexadienone Isomerization)

Hydroxy cyclohexadienones can exist in equilibrium with their phenolic tautomers. This process, known as keto-enol tautomerism, is a fundamental concept in organic chemistry. libretexts.orgmasterorganicchemistry.com The equilibrium between the keto (cyclohexadienone) and enol (phenol) forms is typically highly dependent on the solvent, temperature, and the presence of acid or base catalysts. masterorganicchemistry.com

For most simple phenols, the equilibrium lies heavily on the side of the aromatic enol form due to its inherent stability. masterorganicchemistry.com However, the dienone tautomer can be a significant species, particularly in the context of certain reactions or biological systems. The interconversion is catalyzed by both acids and bases. libretexts.org

The acid-catalyzed mechanism involves protonation of the carbonyl oxygen of the cyclohexadienone, followed by deprotonation at the hydroxyl group of the corresponding phenol. The base-catalyzed mechanism proceeds through the formation of a resonance-stabilized enolate ion, which is then protonated to give either the keto or enol form. youtube.com The stability of the respective tautomers can be influenced by factors such as intramolecular hydrogen bonding and conjugation. youtube.com

Redox Transformations

Oxidation Reactions

The oxidation of phenols provides a direct route to hydroxy cyclohexadienones. A variety of oxidizing agents can be employed for this transformation, with the regioselectivity (ortho vs. para hydroxylation) being a key consideration.

Diphenylseleninic anhydride (B1165640) has been shown to be an effective reagent for the oxidation of phenols to hydroxycyclohexadienones. The reaction of phenols with this reagent under neutral conditions can lead to both ortho- and para-hydroxylated products. For instance, the treatment of 2,4,6-trimethylphenol (B147578) with diphenylseleninic anhydride yields the corresponding p-hydroxycyclohexadienone.

| Phenol Substrate | Oxidizing Agent | Product(s) | Reference |

|---|---|---|---|

| 2,4,6-Trimethylphenol | Diphenylseleninic anhydride | p-Hydroxycyclohexadienone | |

| 2,4-Dimethylphenol | Diphenylseleninic anhydride | p-Hydroxycyclohexadienone | |

| 2,6-Dimethylphenol | Diphenylseleninic anhydride | p-Hydroxycyclohexadienone and 2,6-dimethylbenzoquinone |

Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have also been utilized for the regioselective oxidation of phenols. nih.gov IBX can oxidize electron-rich phenols to the corresponding o-quinones, which are structurally related to hydroxy cyclohexadienones. nih.gov

Reduction Reactions

The carbonyl group of hydroxy cyclohexadienones can be reduced to the corresponding alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and relatively mild reducing agent for this transformation. youtube.comumn.edu It selectively reduces aldehydes and ketones in the presence of less reactive functional groups. umn.edu

The reduction of a ketone with NaBH₄ involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide, typically from the solvent (e.g., ethanol (B145695) or methanol) or during aqueous workup, yields the alcohol. youtube.commnstate.edu For α,β-unsaturated ketones like cyclohexenones, 1,2-reduction of the carbonyl group is often favored over 1,4-conjugate addition, especially with NaBH₄. youtube.comreddit.com The reduction of a this compound would be expected to proceed similarly, yielding a dihydroxy cyclohexene (B86901) derivative.

| Substrate | Reducing Agent | Product | Reference |

|---|---|---|---|

| Cyclohex-2-en-1-one | Sodium Borohydride (NaBH₄) | Cyclohex-2-en-1-ol | reddit.com |

| 3-Nitroacetophenone | Sodium Borohydride (NaBH₄) in Ethanol | 1-(3-Nitrophenyl)ethanol | umn.edu |

| 9H-Fluoren-9-one | Sodium Borohydride (NaBH₄) in Ethanol | 9H-Fluoren-9-ol | umn.edu |

Enzymatic and Biosynthetic Transformations

Hydroxy cyclohexadienones are intermediates in the biosynthesis of various natural products. nih.gov Enzymes, particularly oxidoreductases, play a crucial role in their formation and subsequent transformations. nih.gov

In many biosynthetic pathways, cytochrome P450 monooxygenases catalyze the oxidative cyclization of phenolic precursors to form dienone intermediates. nih.gov For example, in the biosynthesis of usnic acid, a polyketide-derived lichen substance, the coupling of two molecules of methylphloroacetophenone is proposed to proceed via radical intermediates to form a dienone. Subsequent intramolecular 1,4-addition of a phenoxy oxygen to the dienone ring establishes the core structure. nih.gov

Enzymatic redox cascades have been developed for the transformation of cyclohexanone (B45756) derivatives. An in vitro cascade composed of an alcohol dehydrogenase, an enoate reductase, and a Baeyer-Villiger monooxygenase has been shown to convert cyclohexenone derivatives into functionalized chiral compounds. nih.gov The alcohol dehydrogenase can reduce the carbonyl group, while the enoate reductase saturates the carbon-carbon double bond. The Baeyer-Villiger monooxygenase can then oxidize the resulting saturated ketone to a lactone. nih.gov The biosynthesis of various diols has also been shown to proceed through pathways involving the reduction of keto acids. nih.gov

Role in Menaquinone Biosynthesis (e.g., SHCHC Synthase Activity)

This compound derivatives are critical intermediates in the biosynthesis of menaquinone (vitamin K2), a vital fat-soluble vitamin. A key step in this pathway is catalyzed by 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) synthase, an enzyme encoded by the menH gene in organisms like Escherichia coli. wikipedia.org This enzyme is responsible for the conversion of 5-enolpyruvoyl-6-hydroxy-2-succinylcyclohex-3-ene-1-carboxylate (SEPHCHC) into SHCHC, a distinct this compound, and pyruvate (B1213749). wikipedia.orgresearchgate.net

The reaction is a 2,5-elimination of pyruvate from the substrate, SEPHCHC, which is initiated by a proton abstraction. researchgate.net SHCHC synthase possesses an α/β hydrolase fold and contains a catalytically essential Ser-His-Asp triad (B1167595), similar to serine proteases. researchgate.netnih.gov However, instead of facilitating hydrolysis, this triad functions to catalyze the pyruvate elimination. nih.gov The formation of SHCHC is a committed step in the pathway that ultimately leads to the aromatic ring system of menaquinone. nih.govresearchgate.net

Table 1: SHCHC Synthase Catalyzed Reaction

| Component | Name | Role |

|---|---|---|

| Enzyme | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) synthase (MenH) | Catalyst |

| Substrate | 5-enolpyruvoyl-6-hydroxy-2-succinylcyclohex-3-ene-1-carboxylate (SEPHCHC) | Precursor molecule |

| Product | (1R,6R)-6-hydroxy-2-succinylcyclohexa-2,4-diene-1-carboxylate (SHCHC) | This compound intermediate |

| Byproduct | Pyruvate | Eliminated molecule |

Enzyme-Catalyzed Allylic Oxidations

Enzyme-catalyzed allylic oxidation represents a significant biocatalytic strategy for the regio- and stereoselective oxyfunctionalization of C-H bonds in olefins. frontiersin.orgresearchgate.netnih.gov This class of reactions is a viable method for producing chiral allylic alcohols, which can be key structural motifs in or precursors to hydroxy cyclohexadienones. nih.gov Enzymes such as unspecific peroxygenases (UPOs) and cytochrome P450 monooxygenases are particularly adept at catalyzing these transformations. nih.govnih.gov

The general mechanism for UPOs involves the activation of hydrogen peroxide by the enzyme's heme-iron center to form a highly reactive intermediate known as Compound I. nih.gov This potent oxidizing species then abstracts a hydrogen atom from the allylic position of a substrate, such as a cyclohexene derivative. frontiersin.orgnih.gov The resulting substrate radical can then react further to yield the hydroxylated product. While this method provides a direct route to allylic alcohols under mild conditions, the regioselectivity can be a challenge and may depend heavily on the specific enzyme and substrate involved. frontiersin.org

Superoxide (B77818) Reactivity with Tyrosyl Radicals

This compound structures can be generated from the reaction of superoxide radicals with tyrosyl radicals. acs.orgnih.gov This reaction is extremely rapid, proceeding at a near-diffusion-limited rate, and is significantly faster than the dimerization of tyrosyl radicals. nih.govresearchgate.net The initial products of this radical-radical coupling are para-hydroperoxide derivatives of tyrosine, which possess a cyclohexadienone core. acs.orgsemanticscholar.org

For instance, the reaction of superoxide with the tyrosyl radical of glycyl-tyrosine yields a stable 3-(1-hydroperoxy-4-oxocyclohexa-2,5-dien-1-yl)-l-alanine. acs.org These hydroperoxides can subsequently be reduced to form the corresponding stable para-hydroxy cyclohexadienone derivatives. acs.orgsemanticscholar.org This pathway represents a significant route for oxidative modification of tyrosine residues in peptides and proteins under conditions of oxidative stress. nih.gov

Table 2: Reaction of Superoxide with Tyrosyl Radicals

| Reactant | Product Type | Specific Example Product (from Glycyl-Tyrosine) |

|---|---|---|

| Tyrosyl Radical | para-Hydroperoxy cyclohexadienone | 3-(1-hydroperoxy-4-oxocyclohexa-2,5-dien-1-yl)-l-alanine |

Metal-Catalyzed Reactions

Palladium-Catalyzed Transformations

Palladium catalysis offers a versatile platform for the transformation of cyclohexadienone derivatives. The typical catalytic cycle involves the interconversion of palladium between the Pd(0) and Pd(II) oxidation states through steps of oxidative addition, transmetalation, and reductive elimination. youtube.com

Specific applications to cyclohexadienones include regioselective cyclizations of alkyne-tethered cyclohexadienones. researchgate.net One reported mechanism involves an initial palladium-mediated acetoxylation of the alkyne, which is followed by migratory insertion of a vinyl palladium intermediate and subsequent protonolysis to yield the final cyclized product. researchgate.net Another transformation involves the reaction of alkynyloxy cyclohexadienones, catalyzed by Lewis or Brønsted acids, to produce oxaspiro[4.5]trienone compounds through a process that includes a dienone-phenol rearrangement. acs.org

Rhodium-Catalyzed C-H Activation and Cyclization

Rhodium(III) catalysts are effective in mediating C-H activation and subsequent cyclization reactions involving cyclohexadienone-containing substrates. acs.org These reactions provide powerful methods for constructing complex polycyclic molecular architectures. For example, tunable arylative cyclizations of cyclohexadienone-containing 1,6-enynes can be achieved through Rh(III)-catalyzed C-H activation of O-substituted N-hydroxybenzamides. acs.org Mechanistic studies of these cascade reactions indicate that the C-H bond cleavage is often involved in the turnover-limiting step of the catalytic cycle. acs.org

Furthermore, rhodium catalysts have been successfully employed in diastereo- and enantioselective reductive cyclizations of cyclohexadienone-tethered 1,6-dienes and allylic cyclizations of tethered allenes. rsc.orgrsc.org These processes can generate cis-bicyclic products with multiple contiguous stereocenters in high yield and with excellent enantioselectivity, demonstrating the utility of this strategy in asymmetric synthesis. rsc.org

Proton Abstraction Reactions

Proton abstraction is a fundamental step in the reactivity of hydroxy cyclohexadienones and their precursors, particularly in enzymatic catalysis. The mechanism of SHCHC synthase in menaquinone biosynthesis provides a well-characterized example. researchgate.netnih.gov This enzyme utilizes a Ser-His-Asp catalytic triad to facilitate an α-proton abstraction from its substrate, SEPHCHC. nih.gov

The proposed mechanism involves the histidine residue of the triad acting as a general base. nih.gov It abstracts a proton from the hydroxyl group of the triad's serine residue. This deprotonation activates the serine, enabling it to abstract the α-proton from the substrate. nih.gov This initial proton abstraction is the key chemical event that triggers the elimination of pyruvate and the formation of the conjugated diene system within the (1R,6R)-6-hydroxy-2-succinylcyclohexa-2,4-diene-1-carboxylate (SHCHC) product. researchgate.net This highlights how a precisely controlled proton abstraction reaction is essential for the formation of the this compound intermediate in this vital metabolic pathway.

Table 3: Key Residues in SHCHC Synthase Proton Abstraction

| Residue | Role in Catalytic Triad | Function in Proton Abstraction |

|---|---|---|

| Histidine | General Base | Abstracts a proton from the Serine residue. |

| Serine | Proton Shuttle/Direct Base | The activated (deprotonated) residue abstracts the α-proton from the substrate (SEPHCHC). |

| Aspartate | Stabilizer | Orients the Histidine residue and stabilizes the resulting positive charge. |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate | SHCHC |

| 5-enolpyruvoyl-6-hydroxy-2-succinylcyclohex-3-ene-1-carboxylate | SEPHCHC |

| Menaquinone | Vitamin K2 |

| 3-(1-hydroperoxy-4-oxocyclohexa-2,5-dien-1-yl)-l-alanine | |

| Hydrogen Peroxide | H₂O₂ |

| Pyruvate | |

| N-hydroxybenzamides |

Computational and Theoretical Studies of Hydroxy Cyclohexadienones

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying systems like hydroxy cyclohexadienones due to its favorable balance of accuracy and computational cost. nih.gov It is widely used to determine electronic structure, optimize molecular geometries, and explore the energetics of chemical reactions. semanticscholar.org DFT methods, particularly with hybrid functionals like B3LYP and M06-2X, have proven effective in providing reliable information on the shape, electronic properties, and reactivity of organic molecules. nih.govsemanticscholar.org

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives like 2-(2-hydroxy-benzylidene)-cyclohexanone, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to predict bond lengths and angles. researchgate.net The accuracy of these predictions is often validated by comparing them with experimental data, such as X-ray diffraction values for similar structures, showing good agreement. researchgate.net The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it corresponds to a true energy minimum on the potential energy surface. researchgate.net

Once the geometry is optimized, a variety of electronic properties can be analyzed. Key analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (Egap) indicates the molecule's stability and susceptibility to electronic excitation. scispace.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, electron delocalization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.netnih.gov

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing insights into atomic charges and identifying electrophilic and nucleophilic centers. nih.govresearchgate.net

These computational tools allow for a deep understanding of the electronic characteristics that govern the behavior of hydroxy cyclohexadienones. nih.gov

Table 1: DFT Methodologies for Geometry and Electronic Structure Analysis

| Compound Type | DFT Functional | Basis Set | Properties Calculated | Reference |

|---|---|---|---|---|

| 2-(2-hydroxy-benzylidene)-cyclohexanone | B3LYP | 6-311+G(d,p) | Optimized geometry, HOMO-LUMO gap, Mulliken charges, NBO | researchgate.net |

| 4-hydroxycyclohexane-1,3-dione | pbe1pbe | 6-311++G(2d,p) | Molecular structure, Magnetic shielding constants (for NMR) | researchgate.net |

| 2-Hydroxy Chalcone | M06-2X | 6-311+(d,p) | Optimized geometries of reactants, intermediates, transition states, and products | semanticscholar.org |

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, which helps in understanding detailed reaction mechanisms. semanticscholar.org By calculating the energies of reactants, intermediates, products, and, crucially, transition states (TS), researchers can trace the most likely pathway a reaction will follow. researchgate.net A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. semanticscholar.org

For instance, in the acid-catalyzed cyclization of 2-hydroxy chalcones to form flavanones—a reaction involving structures related to hydroxy cyclohexadienones—DFT calculations with the M06-2X functional have been employed to investigate the mechanism. semanticscholar.orgbcrec.id The study revealed a three-step process:

Protonation: The initial step where a proton is added to the molecule.

Cyclization: The formation of the new ring structure.

Tautomerization: A proton transfer that leads to the final, more stable product. semanticscholar.org

Table 2: Example of Reaction Steps and Energetics from DFT (Based on the cyclization of 2-hydroxy chalcone)

| Reaction Step | Description | Key Finding | Reference |

|---|---|---|---|

| Protonation | Addition of H+ to the carbonyl oxygen | First step in the catalytic cycle | semanticscholar.org |

| Cyclization | Intramolecular Michael addition to form the heterocyclic ring | Formation of the first intermediate | semanticscholar.org |

| Tautomerization | Keto-enol tautomerization to form the final flavanone | Identified as the rate-determining step due to the highest energy barrier | semanticscholar.orgresearchgate.net |

DFT calculations are also a reliable tool for predicting important thermochemical data. Properties such as bond dissociation enthalpies (BDEs), enthalpies of formation, and Gibbs free energies of reaction can be computed with significant accuracy. researchgate.netmdpi.com The BDE, for example, is a critical measure of the strength of a chemical bond and is fundamental to understanding antioxidant activity and thermal decomposition pathways.

Studies have shown that hybrid functionals like B3LYP, when paired with appropriate basis sets such as 6-311G(3d2f,3p2d), can produce BDE values that are in excellent agreement with experimental results. researchgate.net For instance, the calculated BDE for the O-H bond in molecules like phenol (B47542), a basic hydroxyaromatic structure, often falls within the experimental error range. nih.gov

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. nih.gov While often more computationally demanding than DFT, methods like Hartree-Fock (UHF), Møller–Plesset perturbation theory (MP2), and Complete Active Space Self-Consistent Field (CASSCF) can provide highly accurate results, especially for systems where DFT may be less reliable. nih.govnih.gov

One application is in the calculation of thermochemical properties like bond dissociation enthalpies (BDE) and bond dissociation free energies (BDFE). nih.gov A theoretical approach using the ab initio unrestricted Hartree-Fock (UHF) method has been proposed for calculating the gas-phase BDE of hydroxylic antioxidants, including simple phenols. nih.gov This method calculates the enthalpy change between the ground singlet state and a triplet dissociative state, yielding results that agree well with experimental values. nih.gov

Ab initio methods are also powerful for studying complex reaction mechanisms, such as the photooxidation of hydroxyaromatic compounds. nih.gov For example, the reaction between phenol and singlet oxygen has been studied using high-level CASSCF and MCQDPT2 calculations to investigate potential pathways involving peroxa and endoperoxide intermediates. nih.gov These calculations estimated a high activation barrier (over 40 kcal/mol) for one of the proposed mechanisms, suggesting it is unlikely to occur in nonpolar solvents and pointing toward alternative pathways like charge or hydrogen-atom transfer. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a "movie" of molecular behavior. This technique is invaluable for studying dynamic processes that are not captured by static quantum chemical calculations. nih.gov

In the context of cyclohexadienone-related systems, MD simulations have been used to investigate the ultrafast photoinduced ring-opening of 1,3-cyclohexadiene (B119728) (CHD), a parent compound. barbatti.org Nonadiabatic MD simulations, which account for transitions between different electronic states, can trace the molecular geometry from the moment of light absorption through to the formation of the final product. nih.gov These simulations, using methods like trajectory surface hopping (TSH), have helped to determine the quantum yield and the timescale of the reaction, which occurs within tens to hundreds of femtoseconds. barbatti.org

Another significant application of MD is to explore the interaction between a molecule and its environment, such as a solvent or a biological receptor. nih.gov For derivatives of cyclohexane-1,3-dione that act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), MD simulations have been performed to analyze the stability and binding mode of the inhibitor within the enzyme's active site. nih.govresearchgate.net By simulating the complex over several nanoseconds, researchers can identify key interactions, such as hydrogen bonds, and assess the robustness of the ligand's binding pose, providing critical information for the rational design of new herbicides or drugs. nih.gov

Kinetic Modeling and Rate Constant Determination

For hydroxycyclohexadienyl radicals, which are key intermediates in the atmospheric oxidation of benzene, experimental techniques like excimer laser photolysis coupled with transient UV absorption have been used to study their reaction kinetics. researchgate.net In one study, the rate constant for the addition reaction of the hydroxycyclohexadienyl radical with molecular oxygen was determined over a range of temperatures (252-273 K). researchgate.net The data was used to derive the Arrhenius expression for the reaction, quantifying how the rate constant changes with temperature. researchgate.net

Table 3: Determined Rate Constants for Reactions of Cyclohexadienyl-related Species

| Reactants | Products/Reaction Type | Rate Constant (k) | Temperature (K) / Conditions | Reference |

|---|---|---|---|---|

| C₆H₆OH + O₂ | C₆H₆(OH)OO (addition) | k = (1.4 ± 0.8) × 10⁻¹² exp(-18.6 ± 1.7 kJ mol⁻¹/RT) cm³ mol⁻¹ s⁻¹ | 252-273 | researchgate.net |

| C₆H₆OH + C₆H₆OH | Products (self-reaction) | k = (6 ± 3) × 10⁻¹¹ exp(-2.00 ± 1.6 kJ mol⁻¹/RT) cm³ mol⁻¹ s⁻¹ | 252-285 | researchgate.net |

| Cyclohexene (B86901) + O₂ | 2-cyclohexenyl radical + HO₂ | Varies by mechanism; compared with estimations from RMG software | High Temperature | nih.gov |

Solvent Effects in Computational Models

The chemical behavior, stability, and reactivity of hydroxy cyclohexadienones in solution are profoundly influenced by the surrounding solvent molecules. Computational and theoretical studies are indispensable for elucidating these interactions at a molecular level. Solvent effects are typically incorporated into computational models through two primary approaches: implicit and explicit solvent models. wikipedia.org

Implicit Solvent Models (Continuum Models)

Implicit models approximate the solvent as a continuous, structureless medium characterized by its bulk properties, most notably the dielectric constant. wikipedia.org This approach, often implemented through methods like the Polarizable Continuum Model (PCM), offers a computationally efficient way to capture the average electrostatic effects of the solvent. wikipedia.orgprimescholars.com In this framework, the solute molecule is placed within a cavity in the dielectric continuum, and the model calculates the mutual polarization between the solute and the solvent. primescholars.com

Research findings indicate that the properties of hydroxy cyclohexadienones are sensitive to the polarity of the solvent medium. For instance, density functional theory (DFT) calculations using an implicit solvent model demonstrate a clear trend in the stabilization of the molecule's ground state energy as the solvent's dielectric constant increases. This stabilization is attributed to more favorable dipole-dipole interactions between the polar solute and polar solvent molecules.

Table 1. Example of calculated ground state energy for a hydroxy cyclohexadienone isomer in various solvents using a DFT/PCM model. The energy decreases (indicating greater stability) as the solvent polarity increases. This trend is consistent with studies on other hydroxylated compounds where polar solvents provide greater stabilization. primescholars.comresearchgate.net

Explicit Solvent Models

In contrast, explicit solvent models treat individual solvent molecules as distinct entities within the simulation. wikipedia.org This method provides a more physically realistic picture by allowing for the detailed analysis of specific, short-range interactions such as hydrogen bonding between the solute and solvent molecules. researchgate.net However, the inclusion of numerous solvent molecules makes these calculations significantly more computationally demanding than implicit models. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise. In this approach, the solute (hydroxy cyclohexadienone) is treated with high-level quantum mechanics, while the surrounding solvent molecules are described by less computationally intensive molecular mechanics force fields. wikipedia.org This allows for the accurate modeling of specific interactions in the immediate solvation shell while still managing computational costs.

Comparative Studies and Spectroscopic Properties

Direct comparisons reveal that explicit solvent models generally provide more accurate predictions for properties like solvation free energy compared to many implicit models. nih.govstackexchange.com The primary advantage of explicit models is their ability to capture the specific geometric and electronic nature of solute-solvent interactions. researchgate.net

A key phenomenon studied computationally is solvatochromism—the change in a substance's color or spectral properties when dissolved in different solvents. ucsb.edu The n → π* electronic transition in the carbonyl group of this compound is particularly sensitive to the solvent environment. In polar, protic solvents like water, the solvent can form hydrogen bonds with the carbonyl oxygen, stabilizing the ground state more than the excited state. This differential stabilization leads to an increase in the energy required for the transition, resulting in a "blue-shift" (a shift to a shorter wavelength) in the UV-Vis absorption spectrum compared to the gas phase or non-polar solvents. ucsb.edu

Table 2. Theoretical prediction of the n → π* absorption maximum (λmax) for a this compound isomer, illustrating a solvatochromic blue shift with increasing solvent polarity. This effect is well-documented for carbonyl-containing compounds. ucsb.edu

Thermodynamic Considerations

The enthalpy of solvation is a critical thermodynamic property that quantifies the energetic changes when a solute is transferred from the gas phase into a solvent. Computational models can dissect this value into constituent parts, primarily the enthalpy required to create a cavity in the solvent and the enthalpy of the solute-solvent interaction. uc.pt Studies on related hydroxyl cyclohexane (B81311) compounds show that the energy required for cavity formation is a significant component and is highly dependent on the solvent's structure. uc.pt For instance, the highly structured hydrogen-bond network in water results in a larger energetic penalty for cavity formation compared to less-structured organic solvents. uc.pt

Table 3. Calculated enthalpic contributions to the solvation of a this compound isomer in different solvents. The data, based on principles from studies of hydroxyl cyclohexane derivatives, highlights the differences in interaction and cavity formation enthalpies. uc.pt

Advanced Analytical Methodologies for Structural Elucidation of Hydroxy Cyclohexadienones and Their Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including hydroxy cyclohexadienones. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of these compounds.

In ¹H NMR spectroscopy, the chemical shift (δ) of protons provides information about their electronic environment. Protons on the cyclohexadienone ring typically appear in specific regions. For instance, vinyl protons often resonate in the range of δ 5.5-7.0 ppm, while protons adjacent to the carbonyl group or the hydroxyl group will have distinct chemical shifts. The coupling constants (J) between adjacent protons are invaluable for determining the relative stereochemistry of substituents on the ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of their substituents. Carbonyl carbons in cyclohexadienones are typically observed in the downfield region of the spectrum, often around δ 180-200 ppm. Carbons bearing a hydroxyl group and olefinic carbons also have characteristic chemical shift ranges. acs.orguobasrah.edu.iqyoutube.com The combination of ¹H and ¹³C NMR, often aided by two-dimensional techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of the complete molecular structure. mpg.de

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Hydroxy Cyclohexadienones

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Vinyl H | 5.5 - 7.0 | 120 - 160 |

| H-C-OH | 3.5 - 4.5 | 60 - 80 |

| H-C-C=O | 2.0 - 3.0 | 30 - 50 |

| C=O | - | 180 - 200 |

| C-OH | - | 60 - 80 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. acs.org For hydroxy cyclohexadienones, MS can confirm the molecular formula and provide clues about the molecule's structure.

In a mass spectrometer, molecules are ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of the molecular ion gives the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of the molecular ion provides structural insights. Common fragmentation pathways for hydroxy cyclohexadienones include the loss of small neutral molecules like water (H₂O) from the hydroxyl group, or carbon monoxide (CO) from the carbonyl group. libretexts.orglibretexts.org The fragmentation patterns can be complex but are often characteristic of the compound's structure, helping to distinguish between isomers. nih.govlibretexts.org

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Hydroxy Cyclohexadienones

| Fragmentation Process | Neutral Loss | Resulting Fragment |

|---|---|---|

| Dehydration | H₂O | [M - 18]⁺ |

| Decarbonylation | CO | [M - 28]⁺ |

| Alpha-Cleavage | Alkyl radical | Acylium ion |

Chiroptical Spectroscopy (e.g., Circular Dichroism for Stereochemistry)

Many hydroxy cyclohexadienones are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are instrumental in determining the absolute stereochemistry of these molecules. chiralabsxl.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com A CD spectrum is a plot of this differential absorption versus wavelength. The sign and intensity of the Cotton effects (the peaks in a CD spectrum) are characteristic of the spatial arrangement of atoms in the molecule. nih.gov

For hydroxy cyclohexadienones, the electronic transitions associated with the carbonyl chromophore and the diene system are often CD-active. nih.gov By comparing the experimental CD spectrum with spectra of related compounds of known absolute configuration, or with spectra predicted by quantum chemical calculations, the absolute stereochemistry of a new hydroxy cyclohexadienone can be determined. nih.govnsf.gov This is a crucial aspect of their characterization, as different enantiomers can exhibit different biological activities.

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Detection

The transformation of hydroxy cyclohexadienones can sometimes proceed through radical intermediates. acs.org Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. youtube.comnih.gov

Since many radical intermediates are short-lived, a technique called spin trapping is often employed. nih.gov In this method, a "spin trap," a diamagnetic molecule, is added to the reaction mixture. The spin trap reacts with the transient radical to form a more stable radical adduct that can be detected and characterized by EPR. nih.govacs.orgljmu.ac.uk The hyperfine splitting pattern in the EPR spectrum of the spin adduct provides information about the structure of the original transient radical. This allows for the identification of radical intermediates in the reaction pathways of hydroxy cyclohexadienones, providing valuable mechanistic insights. rsc.org

High-Performance Liquid Chromatography (HPLC) for Purity and Product Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, purification, and analysis of hydroxy cyclohexadienones and their transformation products. sielc.com It is particularly valuable for assessing the purity of a sample and for analyzing the composition of complex reaction mixtures. nih.gov

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). By choosing the appropriate stationary and mobile phases, it is possible to separate isomers of hydroxy cyclohexadienones, including positional isomers and diastereomers. mtc-usa.comnih.gov Chiral HPLC, which utilizes a chiral stationary phase, can even be used to separate enantiomers. nih.govshodex.com

Coupling HPLC with a detector, such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), allows for the quantification of the separated components and their further characterization. researchgate.net This is crucial for determining the yield and selectivity of reactions involving hydroxy cyclohexadienones.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study the thermal properties of materials, including their melting point, glass transitions, and other phase transitions. mdpi.com

For hydroxy cyclohexadienones, DSC can be used to determine their melting point with high accuracy, which is a key physical property for characterization. It can also be used to study their thermal stability and to detect the presence of different polymorphic forms, which are different crystalline structures of the same compound. The thermal behavior of these compounds can be important for their handling, storage, and formulation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications in Complex Molecule Synthesis and Biochemical Research

Building Blocks in Natural Product Synthesis

The hydroxy cyclohexadienone framework serves as a versatile and powerful starting point in the total synthesis of numerous natural products. The presence of multiple functional groups—a ketone, a hydroxyl group, and one or more double bonds—provides a rich platform for a variety of chemical transformations, allowing for the stereocontrolled introduction of new functionalities and the construction of intricate ring systems.

Precursors to Biologically Active Natural Products

One of the most prominent applications of this compound derivatives is as chiral building blocks in the synthesis of biologically active natural products. In particular, 4-hydroxycyclohex-2-en-1-one and its enantiomers are widely recognized as key intermediates. nih.gov These compounds offer a pre-functionalized six-membered ring that can be elaborated into more complex structures through reactions such as conjugate additions, cycloadditions, and various rearrangement reactions. The ability to access these building blocks in high enantiopurity, often through enzymatic resolutions or asymmetric synthesis, is crucial for the stereoselective synthesis of the target natural products.

The enzymatic cis-dihydroxylation of substituted phenols, catalyzed by enzymes like toluene dioxygenase (TDO), provides a direct route to enantiopure cyclohex-2-en-1-one cis-diols. chemistrytalk.org These diols can then be further transformed into valuable 4-hydroxycyclohex-2-en-1-one metabolites, highlighting the synergy between biocatalysis and synthetic chemistry in accessing these important chiral precursors. chemistrytalk.org

Intermediates in Pharmaceutical and Agrochemical Synthesis

The structural motifs present in this compound and its derivatives are also found in a range of synthetic molecules with pharmaceutical and agrochemical applications. While direct examples of marketed drugs or pesticides containing a core this compound structure are not abundant, the related cyclohexanedione framework is a key feature in a major class of herbicides.

Benzoylcyclohexanedione herbicides are a significant class of agrochemicals that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone and tocopherol in plants, and its inhibition leads to bleaching and eventual death of the weed. The development of novel benzoylcyclohexanedione compounds continues to be an active area of research in the agrochemical industry, with a focus on improving efficacy, crop selectivity, and weed resistance management.

Role in Biosynthesis of Specific Metabolites (e.g., Menaquinone)

Beyond its utility in chemical synthesis, this compound derivatives play a direct role as intermediates in vital biosynthetic pathways. A notable example is the biosynthesis of menaquinone, also known as vitamin K2, a crucial component of the electron transport chain in many bacteria.

The first identified intermediate in the menaquinone biosynthetic pathway is 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid (SHCHC). This complex molecule, which incorporates a this compound core, is formed through the enzymatic reaction of isochorismate and α-ketoglutarate. The formation of SHCHC is a critical step that commits metabolites to the menaquinone pathway. The enzyme responsible for this transformation, SHCHC synthase, is encoded by the menD gene in Escherichia coli. Research has shown that the MenD protein is a bifunctional enzyme, also possessing α-ketoglutarate decarboxylase activity, which generates the succinic semialdehyde-thiamine pyrophosphate anion required for the subsequent addition to isochorismate.

Functionalization and Conjugation Strategies in Bioconjugation

The reactivity of the this compound scaffold lends itself to the development of novel strategies for the functionalization and conjugation of biomolecules. While this area is still emerging, the potential for using these compounds as chemical probes or for linking different molecular entities is significant. The presence of both a nucleophilic hydroxyl group and an electrophilic enone system allows for a range of chemoselective reactions.

For instance, the double bonds within the cyclohexadienone ring can participate in cycloaddition reactions, a cornerstone of "click chemistry." These reactions are known for their high efficiency, selectivity, and biocompatibility, making them ideal for bioconjugation applications where mild reaction conditions are paramount. The ability to attach reporter molecules, such as fluorescent dyes or biotin, to biomolecules via a this compound linker could enable new methods for studying biological processes.

Development of Novel Synthetic Reagents and Catalysts

The unique structural and electronic properties of this compound make it an attractive platform for the design and development of novel synthetic reagents and catalysts. The rigid, chiral scaffold of certain this compound derivatives can be utilized to create new ligands for asymmetric catalysis. By coordinating to a metal center, these ligands can induce enantioselectivity in a variety of chemical transformations.

Furthermore, the functional groups of this compound can be modified to create new organocatalysts. For example, the hydroxyl group could be derivatized to introduce a hydrogen-bond donor moiety, while the enone system could act as a Lewis basic site. Such bifunctional catalysts could be employed in a range of asymmetric reactions, contributing to the growing field of organocatalysis. The development of catalysts based on readily available chiral building blocks derived from this compound represents a promising avenue for future research.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enantioselective Transformations

A major frontier in the use of hydroxy cyclohexadienones is the development of novel catalytic systems capable of executing highly enantioselective transformations. The ability to control stereochemistry is paramount in the synthesis of pharmaceuticals and other biologically active molecules. Future research is focused on both metal-based and organocatalytic systems to achieve high levels of stereocontrol.